3-Oxoindoline-2-carboxylic acid

HIV-1 antiviral Tat-mediated transcription 3-oxindole scaffold

3-Oxoindoline-2-carboxylic acid (CAS 708-38-3; synonym: 2,3-dihydro-3-oxo-1H-indole-2-carboxylic acid; molecular formula C₉H₇NO₃; MW 177.16 g/mol) is a heterocyclic building block belonging to the 3-oxindole family. Its structure features a bicyclic indoline core bearing a ketone at position 3 and a carboxylic acid at position 2—a combination that distinguishes it from the more extensively studied 2-oxindole (indolin-2-one) and isatin (indole-2,3-dione) scaffolds.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
Cat. No. B12454364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxoindoline-2-carboxylic acid
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(N2)C(=O)O
InChIInChI=1S/C9H7NO3/c11-8-5-3-1-2-4-6(5)10-7(8)9(12)13/h1-4,7,10H,(H,12,13)
InChIKeyQITAIBJUYYDJSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxoindoline-2-carboxylic Acid: Core Scaffold, Key Physicochemical Properties, and Research-Grade Procurement


3-Oxoindoline-2-carboxylic acid (CAS 708-38-3; synonym: 2,3-dihydro-3-oxo-1H-indole-2-carboxylic acid; molecular formula C₉H₇NO₃; MW 177.16 g/mol) is a heterocyclic building block belonging to the 3-oxindole family . Its structure features a bicyclic indoline core bearing a ketone at position 3 and a carboxylic acid at position 2—a combination that distinguishes it from the more extensively studied 2-oxindole (indolin-2-one) and isatin (indole-2,3-dione) scaffolds [1]. The compound is commercially available at ≥97% purity from multiple suppliers and serves as a versatile intermediate for medicinal chemistry campaigns, particularly in the synthesis of 3-oxindole-2-carboxylate derivatives with demonstrated antiviral activity against HIV-1 [1].

Why 3-Oxoindoline-2-carboxylic Acid Cannot Be Directly Replaced by Isatin or 2-Oxindole Analogs in SAR-Driven Programs


The indole/oxindole chemical space contains several superficially similar scaffolds—isatin (1H-indole-2,3-dione), 2-oxindole (indolin-2-one), and indole-2-carboxylic acid—that are frequently considered interchangeable building blocks. However, 3-oxoindoline-2-carboxylic acid occupies a distinct position: its C3 ketone enables hydrogen-bond acceptor interactions absent in 2-oxindole, while its C2 carboxylic acid provides derivatization potential not shared by isatin's C2 ketone . Critically, 3-oxindole-2-carboxylate esters have been demonstrated to inhibit HIV-1 through a Tat-mediated transcriptional mechanism distinct from the reverse transcriptase inhibition exerted by indole and 2-oxindole derivatives, meaning that substituting a 2-oxindole or indole scaffold into the same SAR program would yield a divergent biological profile [1]. Additionally, the 3-oxoindoline-2-carboxylic acid core has been specifically claimed in patent literature as a precursor for fluorescent oxindole markers, an application not accessible from the 2-oxindole or isatin scaffolds without extensive synthetic manipulation [2].

Quantitative Differentiation Evidence: 3-Oxoindoline-2-carboxylic Acid vs. Key Analogs


HIV-1 Inhibitory Mechanism: 3-Oxindole-2-carboxylates Target Tat-Mediated Transcription, Not Reverse Transcriptase

The 3-oxindole-2-carboxylate class, for which 3-oxoindoline-2-carboxylic acid serves as the parent acid building block, inhibits HIV-1 infection through a mechanism distinct from indole and 2-oxindole derivatives. While indole-based drugs such as efavirenz (EFV) and AZT, and 2-oxindole derivatives, act as reverse transcriptase (RTase) inhibitors [1], the 3-oxindole-2-carboxylate lead compound 6f (IC₅₀ = 0.4578 μM, SI = 111.37 in TZM-bl cells infected with HIV-1 NL4-3 at MOI 1) was demonstrated to specifically inhibit Tat-mediated viral transcription from the HIV-1 LTR promoter, with no effect on reverse transcription or integration steps [1]. The comparator is the established RTase inhibitor class (EFV IC₅₀ <0.05 μM; AZT IC₅₀ = 0.079 μM), which operate via a fundamentally different target engagement profile [1].

HIV-1 antiviral Tat-mediated transcription 3-oxindole scaffold mechanism of action

Physicochemical Profile: Density and Boiling Point Differentiate 3-Oxoindoline-2-carboxylic Acid from 2-Oxindole and Indole-2-carboxylic Acid

3-Oxoindoline-2-carboxylic acid exhibits a predicted density of 1.4±0.1 g/cm³ and a boiling point of 439.3±45.0 °C at 760 mmHg , placing it in a distinct physicochemical space from its closest structural analogs. 2-Oxindole (C₈H₇NO, MW 133.15) has a lower density of ~1.32 g/cm³ and a significantly lower boiling point of ~313 °C . Indole-2-carboxylic acid (C₉H₇NO₂, MW 161.16) has a comparable density of ~1.408 g/cm³ but a lower boiling point of ~419.6 °C . The higher boiling point of 3-oxoindoline-2-carboxylic acid relative to indole-2-carboxylic acid (Δ ~20 °C) is attributable to the additional ketone oxygen enabling stronger intermolecular hydrogen bonding, a feature with practical implications for purification strategy selection (e.g., distillation vs. recrystallization).

physicochemical properties density boiling point building block characterization

Scaffold Oxidation State: 3-Oxoindoline-2-carboxylic Acid Offers a Unique C3 Ketone Hydrogen-Bond Acceptor Profile vs. Isatin and 2-Oxindole

The oxidation state at C3 is the single most impactful structural variable differentiating oxindole scaffolds for molecular recognition. Isatin (1H-indole-2,3-dione) presents two electrophilic carbonyls at C2 and C3 that render the scaffold prone to nucleophilic attack and ring-opening under physiological conditions (pKa ~3.44, reflecting equilibrium with ring-opened species) [1]. 2-Oxindole bears a single carbonyl at C2 and a methylene at C3, providing only one H-bond acceptor site [2]. 3-Oxoindoline-2-carboxylic acid uniquely positions a ketone at C3 alongside a carboxylic acid at C2, creating a dual H-bond acceptor/donor motif that is geometrically distinct from both isatin and 2-oxindole. This specific arrangement has been computationally exploited: the 3-oxindole scaffold was selected over 2-oxindole and isatin-based designs specifically for targeting the HIV-1 Tat/TAR transcription complex, where the C3 ketone was predicted to engage key residues in the cyclin T1 binding interface [3].

hydrogen bonding oxidation state scaffold diversity medicinal chemistry design

Patent-Backed Application as Fluorescent Marker Precursor: 3-Oxoindoline-2-carboxylic Acid as Gateway to 2,2-Disubstituted Fluorescent Oxindoles

A granted patent application (US 20230087351 / CA3164294A1) explicitly claims 2,2-disubstituted 3-oxindole derivatives as fluorescent markers for labelling amine-containing drugs, amino acids, and proteins [1]. The synthetic route to these fluorescent probes proceeds through 3-oxoindoline-2-carboxylate intermediates derived from 3-oxoindoline-2-carboxylic acid or its esters. The patent discloses that 2,2-disubstituted 3-oxindoles exhibit fluorescence properties enabling in-cell imaging and whole-organism applications (e.g., LipidGreen in zebrafish) [1]. In contrast, isatin-derived 2-oxindole fluorescent probes (e.g., the DFHBI family) require a fundamentally different synthetic entry and exhibit distinct excitation/emission profiles, as the 3-oxindole fluorophore core has a different conjugated π-system than 2-oxindole-based fluorophores [2]. This patent-protected application space is not accessible through isatin or 2-oxindole starting materials without multi-step scaffold rearrangement.

fluorescent markers oxindole chemical biology imaging probes

Defined Application Scenarios Where 3-Oxoindoline-2-carboxylic Acid Is the Scientifically Justified Procurement Choice


Anti-HIV-1 Drug Discovery Targeting Tat-Mediated Transcription

Teams pursuing novel anti-HIV-1 agents that operate beyond the established reverse transcriptase, integrase, and protease inhibitor classes should select 3-oxoindoline-2-carboxylic acid as the starting scaffold for library synthesis. The 3-oxindole-2-carboxylate ester 6f (derived from this parent acid) has been validated to inhibit Tat-mediated viral transcription with an IC₅₀ of 0.4578 μM and a selectivity index of 111.37 in TZM-bl cellular assays [1]. This mechanism is orthogonal to the RTase inhibition exerted by indole-based drugs (EFV, AZT) and 2-oxindole derivatives, making the 3-oxindole-2-carboxylate chemical series a rational choice for combating RTase-resistant HIV-1 strains [1]. Procuring the parent carboxylic acid enables rapid esterification and 2-position alkylation to generate diverse compound libraries for SAR exploration of the Tat inhibition phenotype.

Fluorescent Probe Development for Protein and Amino Acid Labelling

Chemical biology laboratories developing next-generation fluorescent markers for biomolecule conjugation should procure 3-oxoindoline-2-carboxylic acid as the key intermediate for synthesizing 2,2-disubstituted 3-oxindole fluorophores, as claimed in US 20230087351 / CA3164294A1 [2]. The patent discloses the use of these compounds for labelling amine-containing drugs, amino acids, and proteins, with demonstrated in-cell and in vivo (zebrafish) imaging capability [2]. Unlike the DFHBI/Spinach aptamer-based fluorophore system derived from isatin chemistry, the 3-oxindole fluorophore class offers a different intellectual property landscape and distinct photophysical properties that warrant independent exploration [2]. The carboxylic acid handle at C2 enables facile conjugation to biomolecules via amide bond formation.

Scaffold-Hopping and Fragment-Based Drug Discovery Requiring a Unique C3-Ketone Pharmacophore

Medicinal chemistry teams executing fragment-based screening or scaffold-hopping strategies that require a hydrogen-bond acceptor at the position geometrically equivalent to indole C3 should select 3-oxoindoline-2-carboxylic acid over 2-oxindole or indole-2-carboxylic acid [3]. The C3 ketone provides an H-bond acceptor vector absent in 2-oxindole (which has CH₂ at C3) and indole-2-carboxylic acid (which has an aromatic CH at C3), while the C2 carboxylic acid offers a derivatization handle not available from isatin [3]. This unique dual-functional motif enables exploration of binding interactions that are geometrically inaccessible from more common indole building blocks, potentially unlocking selectivity against targets where the C3 ketone engages a critical residue in the binding pocket.

Quality Control and Identity Confirmation in Multi-Oxindole Chemical Inventory Management

Laboratories that stock multiple oxindole/indole building blocks (isatin, 2-oxindole, indole-2-carboxylic acid, 3-hydroxyoxindole) face a tangible risk of container misidentification due to similar appearances (white to off-white solids). 3-Oxoindoline-2-carboxylic acid can be unambiguously distinguished from its closest analog, indole-2-carboxylic acid, by boiling point (Δ ~20 °C higher: 439.3 vs. 419.6 °C) and molecular weight (Δ +16 Da: 177.16 vs. 161.16 g/mol) . Its melting point range (~150–160 °C) also differentiates it from isatin (~193–203 °C) and 2-oxindole (~123–128 °C) . Implementing these orthogonal identity checks reduces the risk of erroneous use in sensitive synthetic or biological workflows.

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